molecular formula C7H4ClNO2 B064816 4-Nitrosobenzoyl chloride CAS No. 176843-81-5

4-Nitrosobenzoyl chloride

Cat. No.: B064816
CAS No.: 176843-81-5
M. Wt: 169.56 g/mol
InChI Key: QCHCCHKRLSUSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrosobenzoyl chloride is a highly reactive and versatile aromatic acid chloride derivative, distinguished by the presence of a nitroso (-N=O) functional group ortho to the carbonyl center. This unique structural motif confers significant value in organic synthesis and biochemical applications, primarily serving as an efficient electrophile and coupling agent. Its principal research application lies in bioconjugation, where it reacts selectively with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, thereby introducing a nitroso moiety. This nitroso group can act as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy studies, enabling the investigation of protein dynamics, structure, and conformational changes. Furthermore, the nitroso group is a key precursor in the synthesis of more complex heterocyclic systems, including oxadiazoles and benzofuroxans, which are scaffolds of interest in medicinal chemistry and materials science. The compound's mechanism of action involves the highly electrophilic acyl chloride group undergoing nucleophilic acyl substitution with amines (to form amides) or alcohols (to form esters), while the nitroso group can participate in cycloaddition reactions or act as a ligand in coordination chemistry. Researchers utilize this compound to develop novel chemical probes, modify polymer surfaces, and create advanced functional materials. It is critical to handle this reagent under anhydrous conditions and an inert atmosphere due to its sensitivity to moisture and potential for hydrolysis. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176843-81-5

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

IUPAC Name

4-nitrosobenzoyl chloride

InChI

InChI=1S/C7H4ClNO2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H

InChI Key

QCHCCHKRLSUSRV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)N=O

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N=O

Synonyms

Benzoyl chloride, 4-nitroso- (9CI)

Origin of Product

United States

Synthetic Methodologies and Pathways for 4 Nitrosobenzoyl Chloride and Analogous Structures

Formation as a Transient or Reactive Intermediate

The direct isolation of 4-nitrosobenzoyl chloride is challenging due to the high reactivity of both the acyl chloride and nitroso functional groups. Consequently, its existence is often proposed in the context of transient or reactive intermediates generated under specific conditions.

Photochemical Generation from Precursors

Photochemistry offers a powerful tool for generating highly reactive species under mild conditions. The formation of nitrosoaryl compounds often involves the photochemical rearrangement of nitro-substituted precursors.

Irradiation of 2-nitrobenzyl alcohol and its derivatives is a known method for producing 2-nitroso benzaldehydes and 2-nitroso acetophenones with quantum yields of about 60%. The reaction proceeds through the formation of a primary aci-nitro photoproduct. This intermediate can then follow competing pathways, one of which leads to the formation of the corresponding nitroso compound. This established transformation of a nitrobenzyl alcohol to a nitrosoaryl carbonyl compound provides a precedent for the potential generation of analogous structures from suitable precursors.

Another class of photochemical precursors are diazirines. Diazirines are three-membered rings containing a nitrogen-nitrogen double bond that are known for their use in photoaffinity labeling. harvard.eduresearchgate.net Upon photolysis with UV light (typically 330-370 nm), they readily generate highly reactive carbenes. nih.govresearchgate.net The primary photochemical reaction of a nitrophenyl-substituted diazirine would, therefore, be the formation of a nitrophenyl carbene. This carbene is an extremely reactive intermediate that can undergo non-specific insertion into various chemical bonds, including C-H and O-H bonds. nih.govresearchgate.net While the primary product is the carbene, diazirines can also isomerize to form corresponding diazo compounds, which are themselves reactive. nih.govspringernature.com The generation of a nitroso functionality from a nitrophenyl diazirine is not a direct or commonly cited pathway; instead, the focus is on the generation of the highly reactive nitrophenyl carbene intermediate. springernature.comdoaj.org

Chemical Reaction Intermediates

In certain chemical transformations, nitroso compounds may be formed as fleeting intermediates. The specific intermediate, p-nitro-α-nitrosobenzyl chloride, which features a nitroso group on the benzylic carbon rather than the aromatic ring, is not prominently described in the scientific literature as a common intermediate in chlorination reactions of p-nitrotoluene. Standard chlorination reactions of nitroaromatics, such as the chlorination of nitrobenzene (B124822) in the presence of a catalyst like aluminum chloride, proceed via an electrophilic aromatic substitution mechanism involving carbocation intermediates known as Wheland complexes.

Conceptual Approaches to the Synthesis of Nitrosoaryl Acyl Chlorides

While no standard, one-pot synthesis for this compound is readily available, a conceptual approach can be constructed by considering the synthesis of its two key functional groups separately: the aryl acyl chloride and the aryl nitroso group. The primary challenge in such a synthesis would be the chemical compatibility of these two reactive moieties.

Strategies for the Preparation of Aryl Acyl Chlorides

The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established transformation in organic chemistry. Several standard reagents are employed for this purpose, each with specific advantages. The synthesis of a substituted benzoyl chloride, such as p-nitrobenzoyl chloride, from its corresponding carboxylic acid serves as a direct analogue for this step. orgsyn.org

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): This is one of the most convenient reagents as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. orgsyn.org The reaction is often performed with an excess of thionyl chloride which can be removed by distillation.

Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids at room temperature or with gentle heating. The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. The desired acyl chloride is typically separated by fractional distillation. orgsyn.org

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is a mild and effective reagent. The byproducts (CO, CO₂, and HCl) are all gaseous, facilitating an easy workup.

The table below summarizes these common methods.

Chlorinating AgentFormulaTypical ByproductsKey Features
Thionyl ChlorideSOCl₂SO₂, HClConvenient gaseous byproducts simplify purification.
Phosphorus PentachloridePCl₅POCl₃, HClEffective solid reagent; requires distillation for separation.
Oxalyl Chloride(COCl)₂CO, CO₂, HClMild conditions, often used with a DMF catalyst; gaseous byproducts.

Methodologies for the Introduction and Transformation of Nitroso Functionalities

The introduction of a nitroso group onto an aromatic ring can be achieved through several distinct strategies. A key consideration for synthesizing this compound would be the timing of this introduction relative to the formation of the acyl chloride, as the harsh conditions of chlorination could affect the sensitive nitroso group.

Key synthetic strategies include:

Reduction of Nitro Compounds: The most fundamental transformation of a nitro group is its reduction. By carefully selecting reducing agents and conditions, a nitro group can be partially reduced to a nitroso group. This is often an intermediate step in the reduction of a nitroarene to an aniline.

Oxidation of Amino Compounds: The oxidation of primary aromatic amines (anilines) or hydroxylamines can yield nitrosoarenes. Reagents such as hydrogen peroxide in the presence of a catalyst have been used to oxidize anilines to the corresponding nitroso compounds.

Direct Nitrosation: Aromatic compounds that are highly activated, such as phenols and N,N-disubstituted anilines, can undergo direct electrophilic nitrosation. This is typically achieved using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

A plausible, though challenging, synthetic route would likely involve preparing 4-nitrobenzoic acid, reducing the nitro group to the nitroso functionality to yield 4-nitrosobenzoic acid, and then carefully converting the carboxylic acid to the acyl chloride using a mild chlorinating agent under anhydrous conditions to avoid side reactions.

The table below outlines these conceptual approaches.

MethodologyPrecursor Functional GroupGeneral TransformationExample Reagents
ReductionNitro (-NO₂)Ar-NO₂ → Ar-NOControlled catalytic hydrogenation, specific chemical reductants.
OxidationAmino (-NH₂)Ar-NH₂ → Ar-NOCaro's acid (H₂SO₅), Hydrogen peroxide (H₂O₂) with catalyst.
Direct Nitrosation-H (on activated rings)Ar-H → Ar-NONitrous acid (HNO₂), Nitrosonium tetrafluoroborate (B81430) (NOBF₄).

Chemical Reactivity, Transformation Mechanisms, and Reaction Kinetics

Nucleophilic Acyl Substitution Pathways

The most prominent reactions involving 4-Nitrosobenzoyl chloride are nucleophilic acyl substitutions. These reactions are characteristic of acyl chlorides, which are among the most reactive derivatives of carboxylic acids. uomustansiriyah.edu.iq

The carbonyl carbon in this compound is a potent electrophile. This high degree of electrophilicity stems from the inductive effects of the two highly electronegative atoms attached to it: oxygen and chlorine. futurelearn.commasterorganicchemistry.com Both atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+). futurelearn.commasterorganicchemistry.com This electron deficiency makes the carbon atom an attractive target for attack by electron-rich species, known as nucleophiles. futurelearn.com The reactivity of the carbonyl center is a key factor in the various substitution reactions the compound undergoes. libretexts.orgrsc.org

Nucleophilic acyl substitution reactions of this compound proceed via a well-established two-step mechanism known as nucleophilic addition-elimination. futurelearn.commasterorganicchemistry.comvanderbilt.edu

Nucleophilic Addition: The reaction is initiated when a nucleophile attacks the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. futurelearn.comresearchgate.net

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable. The molecule collapses, reforming the carbon-oxygen double bond. This step is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻). futurelearn.comresearchgate.net Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making it very stable on its own. futurelearn.com

The high reactivity of the acyl chloride group allows this compound to react with a wide array of nucleophiles under mild conditions. chemistrysteps.com Common examples include reactions with alcohols to form esters and with ammonia (B1221849) or amines to form amides. uomustansiriyah.edu.iqsavemyexams.com

Reaction with Alcohols (Alcoholysis): When this compound is treated with an alcohol, an ester is formed. This reaction is a common and efficient method for ester synthesis. uomustansiriyah.edu.iqsavemyexams.com The reaction is often carried out in the presence of a weak base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. uomustansiriyah.edu.iq

Reaction with Ammonia and Amines (Aminolysis): The reaction with ammonia produces a primary amide (4-Nitrosobenzamide). Primary and secondary amines react similarly to yield secondary and tertiary amides, respectively. uomustansiriyah.edu.iqsavemyexams.com Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl formed during the reaction. uomustansiriyah.edu.iq

The table below summarizes the outcomes of these nucleophilic substitution reactions.

Nucleophile (Nu-H)ReactantProductProduct Class
Water (H₂O)This compound4-Nitrosobenzoic acidCarboxylic Acid
Alcohol (R'OH)This compoundEthyl 4-nitrosobenzoate (example)Ester
Ammonia (NH₃)This compound4-NitrosobenzamidePrimary Amide
Primary Amine (R'NH₂)This compoundN-Alkyl-4-nitrosobenzamideSecondary Amide

Intramolecular and Intermolecular Reactions Involving the Nitroso Group

The nitroso group (-N=O) on the aromatic ring provides a secondary site for reactivity, distinct from the acyl chloride function. This group can participate in photochemical processes and react with various reagents.

Nitroaromatic compounds are known to undergo various photochemical reactions upon irradiation. acs.org While specific studies on this compound are not extensively detailed in the provided results, related chemistry offers significant insights.

Photochemical Rearrangement: The irradiation of certain nitro compounds can lead to rearrangements. For instance, ortho-nitrobenzyl compounds are known to photochemically rearrange to form ortho-nitroso species. researchgate.net In a related photochemical process, 2-nitrosobenzoyl chloride has been formed through the irradiation of 3-chloro-3-(2-nitrophenyl)diazirine, highlighting the role of light in forming such structures. oup.com These reactions often proceed through excited electronic states and can involve complex multi-step pathways. acs.org

Hydration Processes: The nitroso group can be susceptible to hydration. Reactive intermediates, such as o-nitrosobenzaldehyde, which can be generated in situ from other precursors, are known to react with nucleophiles, including water. researchgate.net In some photochemical reactions involving related structures, intermediate species are rapidly hydrated. nih.gov

The reactions of the nitroso group often involve the formation of transient, highly reactive intermediates. nih.govwikipedia.org

Reaction Intermediates: A key reactive intermediate in the chemistry of related compounds is o-nitrosobenzaldehyde, which is utilized in the synthesis of various nitrogen-containing heterocycles. researchgate.net Such intermediates are typically generated in situ and react immediately with other components in the reaction mixture. researchgate.net The trapping of these intermediates is a powerful tool for discovering new reactions and understanding complex mechanisms. nih.gov

Nitroso Hydrates: In the presence of water, a nitroso group can potentially form a nitroso hydrate. This intermediate would result from the addition of a water molecule across the N=O double bond. While not directly observed for this compound in the search results, the reaction of water with key nitroso intermediates is a noted competitive pathway in some syntheses, indicating the plausibility of such species. researchgate.net

Scientific Article on this compound Forthcoming Pending Availability of Research Data

A comprehensive article focusing on the chemical reactivity, transformation mechanisms, and reaction kinetics of this compound, as requested, cannot be generated at this time due to a lack of available scientific literature on the specific topics outlined.

Extensive searches for detailed research findings, including kinetic data and mechanistic studies, concerning "this compound" have not yielded the specific information required to accurately and thoroughly address the requested sections:

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT))

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. DFT methods, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, have been successfully applied to study a wide range of organic molecules, including nitroaromatics and acyl chlorides nih.govgsconlinepress.comjnsam.com.

For 4-Nitrosobenzoyl chloride, DFT calculations would be the preferred method to obtain a balance between computational cost and accuracy. These calculations would allow for the determination of the molecule's optimized geometry, vibrational frequencies, and electronic properties. Studies on related molecules, such as nitrobenzofurazan-sulfide derivatives, have utilized DFT to simulate optical responses and understand intramolecular charge transfer, demonstrating the utility of these methods for molecules with electron-withdrawing and donating groups nih.gov.

Investigation of Molecular Structure, Conformational Analysis, and Optimized Geometries

The molecular structure of this compound is expected to be largely planar, although the rotational barrier around the C-C bond connecting the benzoyl group to the ring and the C-N bond of the nitroso group would be of interest. Computational studies on benzoyl chloride itself have shown a preference for a planar conformation researchgate.net. The presence of substituents can influence the preferred conformation. For instance, ortho-substituted benzoyl chlorides have been calculated to have twisted conformations researchgate.net. Given the para-substitution in this compound, a planar or near-planar geometry is the most probable lowest energy conformation.

The optimized geometry would provide precise bond lengths and angles. For comparison, in nitrosobenzene, the orientation of the nitroso group relative to the benzene ring is a key structural parameter at.ua. The bond lengths within the benzoyl chloride moiety would be similar to those in substituted benzoyl chlorides, while the C-N and N=O bond lengths would be characteristic of aromatic nitroso compounds.

Table 1: Predicted Key Geometric Parameters for this compound (Hypothetical Data Based on Analogs)

Parameter Predicted Value Range Basis for Prediction
C-Cl Bond Length 1.78 - 1.82 Å Based on substituted benzoyl chlorides.
C=O Bond Length 1.18 - 1.22 Å Typical for acyl chlorides.
C-N Bond Length 1.44 - 1.48 Å Based on aromatic nitroso compounds at.ua.
N=O Bond Length 1.20 - 1.26 Å Characteristic of the nitroso functional group.
Dihedral Angle (O=C-C=C) ~0° or ~180° Preference for planarity in benzoyl chloride researchgate.net.

This table is illustrative and based on data from analogous compounds. Specific computational studies on this compound are required for accurate values.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic structure of this compound, particularly its frontier molecular orbitals (HOMO and LUMO), would be crucial in understanding its reactivity. The HOMO is the highest occupied molecular orbital, and the LUMO is the lowest unoccupied molecular orbital. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity gsconlinepress.com.

In this compound, the HOMO is expected to have significant contributions from the nitroso group and the benzene ring, while the LUMO is likely to be localized on the benzoyl chloride moiety and the nitroso group, which are both electron-withdrawing. The electronic nature of the nitroso group, with its high-energy HOMO, contributes to its pronounced photochemical and electrochemical reactivity at.ua. The benzoyl chloride group is also highly electrophilic. The combination of these two groups would lead to interesting electronic properties and reactivity patterns.

Table 2: Predicted Frontier Orbital Properties for this compound (Hypothetical Data)

Property Predicted Value/Characteristic Significance
HOMO Energy Relatively High Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively Low Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap Moderate to Small Suggests moderate to high reactivity.
HOMO Localization Benzene ring, Nitroso group Sites for oxidation or electrophilic substitution.

This table is illustrative. Actual values would need to be determined by quantum chemical calculations.

Mapping of Potential Energy Surfaces and Transition State Characterization

Mapping the potential energy surface (PES) is essential for understanding reaction mechanisms and conformational changes. For this compound, a key aspect would be the rotational barriers around the C-COCl and C-NO bonds. Calculations on benzoyl chloride have identified the planar conformation as the energy minimum and the perpendicular conformation as a transition state researchgate.net. A similar investigation for this compound would reveal the energy landscape for the rotation of the functional groups.

Transition state characterization is vital for studying chemical reactions. For example, in the hydrolysis of benzoyl chloride, a transition state is formed during the nucleophilic attack of water on the carbonyl carbon. For reactions involving this compound, such as nucleophilic acyl substitution, computational methods could be used to locate and characterize the corresponding transition states, providing insights into the reaction kinetics and mechanism.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, several reaction pathways could be investigated. Nucleophilic addition to the nitroso group is a known reaction for aromatic nitroso compounds, which is mechanistically similar to addition to a carbonyl group at.ua. The benzoyl chloride group is also highly reactive towards nucleophiles. Computational studies could model these reactions to determine the most favorable pathways and the structures of intermediates and transition states.

Furthermore, aromatic C-nitroso compounds are known to exist in a monomer-dimer equilibrium wikipedia.orgmdpi.com. Computational studies could investigate the thermodynamics and kinetics of the dimerization of this compound to form the corresponding azodioxy dimer.

Correlation of Calculated Vibrational Frequencies with Experimental Spectra

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical Data)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Comments
C=O Stretch 1750 - 1800 Strong, characteristic band for acyl chlorides.
N=O Stretch 1500 - 1600 Characteristic of the nitroso group.
Aromatic C=C Stretch 1450 - 1600 Multiple bands expected.
C-Cl Stretch 700 - 850 Characteristic of the acyl chloride group.

This table presents expected ranges based on related compounds. Accurate frequencies require specific calculations for this compound.

Applications in Advanced Organic Synthesis

Role as an Acylating Agent in the Construction of Complex Organic Scaffolds

As a derivative of carboxylic acid, 4-nitrosobenzoyl chloride serves as an efficient acylating agent, readily participating in nucleophilic acyl substitution reactions. This reactivity allows for the introduction of the 4-nitrosobenzoyl group into a variety of organic scaffolds, facilitating the construction of intricate molecular architectures.

This compound can react with alcohols and phenols to form the corresponding carboxylic esters. This transformation is a fundamental reaction in organic synthesis. While specific studies detailing the esterification using this compound are not prevalent, the reactivity is analogous to that of other benzoyl chlorides. For instance, the esterification of phenols with benzoyl chloride can be efficiently catalyzed by titanium dioxide (TiO₂) under solvent-free conditions. In a typical procedure, a phenol is mixed with benzoyl chloride in the presence of a catalytic amount of TiO₂, and the reaction proceeds at room temperature to yield the corresponding phenyl benzoate . The reaction is generally efficient, with high yields of the desired ester product. The use of a catalyst can significantly enhance the reaction rate and yield, providing a practical method for the synthesis of phenolic esters.

The general reaction for the esterification of a phenol with an acyl chloride is as follows:

Phenol + Acyl Chloride → Phenyl Ester + HCl

This reaction is a nucleophilic acyl substitution where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.

The reaction of this compound with primary and secondary amines leads to the formation of amides. This is a robust and widely used method for creating a carbon-nitrogen bond. The Schotten-Baumann reaction provides a classic and effective procedure for this transformation, typically carried out in a two-phase system of an organic solvent and an aqueous base wikipedia.orgbyjus.comchemistnotes.com. The base neutralizes the hydrogen chloride that is formed as a byproduct, driving the reaction to completion byjus.com.

A general procedure for the Schotten-Baumann reaction involves dissolving the amine in a suitable solvent, adding an aqueous solution of a base (like sodium hydroxide), and then gradually adding the acyl chloride with vigorous stirring chemistnotes.com. For example, aniline can be reacted with benzoyl chloride in the presence of aqueous sodium hydroxide to produce N-phenylbenzamide allen.in. The reaction is typically exothermic and proceeds to completion to give the amide product, which often precipitates from the reaction mixture and can be purified by filtration and recrystallization chemistnotes.com.

The general mechanism for the Schotten-Baumann reaction is as follows:

The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the chloride ion as a leaving group.

A proton is removed from the nitrogen by the base, yielding the final amide product.

This method is highly versatile and can be applied to a wide range of amines and acyl chlorides to synthesize a diverse array of amides.

Precursor to Novel Functionalized Aromatic Compounds

This compound serves as a valuable precursor for the synthesis of a variety of functionalized aromatic compounds, including those containing heterocyclic systems and advanced polymeric materials.

While direct examples of the use of this compound in the synthesis of a broad range of heterocycles are not extensively documented, the analogous compound, 4-nitrobenzoyl chloride, has been utilized as a starting material in the multi-step synthesis of complex nitrogen-containing heterocycles. For instance, benzodiazepines, a class of psychoactive drugs, are bicyclic heterocyclic compounds whose synthesis often involves the construction of a diazepine ring fused to a benzene ring semanticscholar.org. The synthesis of various 1,4-benzodiazepine derivatives has been reported through condensation reactions of appropriate precursors semanticscholar.orgnih.govnih.govresearchgate.net.

Another important class of heterocycles, the 1,2,4-oxadiazoles, are known for their diverse biological activities chim.it. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through a multi-step process starting from nitriles and carboxylic acids nih.gov. Although not a direct precursor in all established synthetic routes, the reactivity of the acyl chloride group in this compound makes it a potential building block for introducing the substituted phenyl moiety into such heterocyclic scaffolds.

A closely related compound, para-nitrobenzoyl chloride, has been effectively used as an initiator in the anionic ring-opening polymerization of a β-lactam sugar monomer to create novel poly-amido-saccharides (PASs) nih.govnih.gov. These synthetic carbohydrate polymers have a defined molecular weight and narrow polydispersity, and they mimic the structure of natural polysaccharides nih.govbu.edu.

In a reported synthesis, para-nitrobenzoyl chloride was used at varying initiator loadings to control the degree of polymerization of a galactose-derived β-lactam monomer nih.gov. The polymerization was found to proceed to complete consumption of the monomer at initiator loadings of 4 and 2 mol%, resulting in polymers with controlled molecular weights nih.gov. This demonstrates the utility of substituted benzoyl chlorides in initiating polymerization reactions to produce advanced materials with specific properties.

Initiator Loading (mol%)Theoretical Degree of Polymerization (DPth)Monomer Consumption
425Complete
250Complete
1100Incomplete (<20% unreacted)

Table 1: Effect of para-nitrobenzoyl chloride initiator loading on the anionic ring-opening polymerization of a galactose-derived β-lactam sugar monomer. nih.gov

Strategic Use as a Key Intermediate in Multi-Step Syntheses

Future Research Directions and Perspectives

Development of Green and Sustainable Synthetic Routes to 4-Nitrosobenzoyl Chloride

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. uniroma1.it Future research should prioritize the establishment of green and sustainable routes to this compound, moving away from traditional methods that may involve hazardous reagents or produce significant waste.

Key areas for exploration include:

Catalytic Nitrosation: Investigating catalytic methods for the direct nitrosation of benzoyl chloride or its derivatives would be a significant advancement. This could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction under milder conditions with higher selectivity, minimizing the formation of byproducts.

Flow Chemistry Synthesis: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. acs.org Developing a flow-based synthesis of this compound could allow for the safe handling of potentially unstable intermediates and reagents, and enable precise control over reaction parameters to maximize yield and purity.

Bio-based Solvents and Reagents: The use of bio-derived solvents, such as Cyrene™, has been shown to be an effective green alternative in reactions involving acid chlorides. bath.ac.uk Research into the applicability of such solvents for the synthesis of this compound could significantly improve the environmental footprint of its production. Additionally, exploring greener nitrosating agents to replace traditional ones could further enhance the sustainability of the synthesis. google.com

A comparative table of potential green synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic Nitrosation High selectivity, mild reaction conditions, reduced waste.Development of novel catalysts (e.g., transition metal complexes, organocatalysts).
Flow Chemistry Enhanced safety, precise process control, scalability. acs.orgReactor design, optimization of reaction parameters (temperature, pressure, flow rate).
Bio-based Systems Reduced environmental impact, use of renewable resources. bath.ac.ukScreening of bio-based solvents and reagents, compatibility studies.

In-depth Mechanistic Understanding of Novel Reactions

The nitroso group is known for its rich and diverse reactivity, capable of acting as both an electrophile and a nucleophile. rsc.orgresearchgate.net This dual reactivity opens up a plethora of possibilities for novel transformations involving this compound. Future research should focus on a deep mechanistic understanding of these reactions to enable their full synthetic potential to be realized.

Promising areas of investigation include:

Cycloaddition Reactions: Nitrosoarenes are known to participate in various cycloaddition reactions. bohrium.com Investigating the behavior of this compound in [4+2], [3+2], and other cycloadditions could lead to the synthesis of novel heterocyclic compounds. Mechanistic studies, potentially employing computational methods, could elucidate the regio- and stereoselectivity of these reactions.

Radical Chemistry: The radical reactions of nitrosoarenes have gained increasing attention. rsc.org Exploring the radical-mediated transformations of this compound could provide access to unique molecular architectures. Mechanistic probes and spectroscopic studies would be crucial in understanding the nature of the radical intermediates and the reaction pathways.

Directed C-H Functionalization: The nitroso group can act as a directing group in C-H functionalization reactions. researchgate.net Research into the ability of the nitroso group in this compound to direct the functionalization of the aromatic ring would be a valuable endeavor, offering a new tool for the synthesis of polysubstituted aromatic compounds.

Exploration of Expanded Synthetic Utility in Materials Science and Medicinal Chemistry

The combination of the acyl chloride and nitroso functionalities in a single molecule makes this compound an attractive building block for the synthesis of advanced materials and biologically active compounds. rsc.orgresearchgate.net

Future applications could be found in:

Polymer Chemistry: The acyl chloride group can be readily used for the synthesis of polymers such as polyamides and polyesters. The presence of the nitroso group could allow for post-polymerization modification, cross-linking, or the introduction of specific functionalities. This could lead to the development of novel polymers with tailored properties for applications in electronics, sensing, or drug delivery.

Medicinal Chemistry: Nitroso compounds are present in a number of biologically active molecules. researchgate.net this compound could serve as a versatile starting material for the synthesis of new drug candidates. The acyl chloride can be used to link the molecule to various scaffolds, while the nitroso group could be a key pharmacophore or a handle for further derivatization.

Supramolecular Chemistry: Aromatic C-nitroso compounds are known to form dimers and have been studied in the context of crystal engineering and the formation of new materials. researchgate.netresearchgate.net The ability of this compound to participate in supramolecular assembly through interactions involving the nitroso group could be exploited in the design of novel crystalline materials with interesting optical or electronic properties.

FieldPotential Application of this compoundResearch Objective
Materials Science Monomer for functional polymers, precursor for supramolecular materials.Development of novel polymers with tunable properties, design of new crystalline materials.
Medicinal Chemistry Building block for the synthesis of bioactive molecules.Discovery of new drug candidates with improved efficacy or novel mechanisms of action.

Application of Advanced Spectroscopic and Computational Methods for Comprehensive Characterization

A thorough understanding of the structural, electronic, and spectroscopic properties of this compound is essential for its rational application in synthesis and materials design.

Future research should employ a combination of advanced analytical and computational techniques:

Spectroscopic Analysis: While basic spectroscopic data may be inferred from related compounds like 4-nitrobenzoyl chloride, a detailed characterization of this compound using modern spectroscopic techniques is necessary. chemicalbook.comspectrabase.com This includes multidimensional NMR spectroscopy to unambiguously assign all proton and carbon signals, as well as advanced vibrational spectroscopy (e.g., Raman and IR) to probe the bonding and conformational properties of the molecule.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular orbital energies, and reactivity of this compound. rsc.org Such studies can help to rationalize its reactivity in electrophilic aromatic substitution and other reactions, and to predict its spectroscopic properties. ijrti.orgacs.org

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its solid-state conformation and intermolecular interactions. This would be particularly valuable for understanding its potential for dimerization and for the design of crystalline materials. acs.org

A summary of the proposed characterization methods is provided below:

MethodInformation to be Gained
Multidimensional NMR Unambiguous assignment of 1H and 13C chemical shifts, scalar couplings.
Advanced Vibrational Spectroscopy (IR, Raman) Vibrational modes of the nitroso and acyl chloride groups, conformational information.
Quantum Chemical Calculations (DFT) Electronic structure, molecular orbitals, predicted reactivity, and spectroscopic properties. rsc.org
X-ray Crystallography Solid-state structure, bond lengths and angles, intermolecular interactions, packing.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-nitrosobenzoyl chloride from precursor acids?

  • Methodological Answer: Synthesis typically involves nitrosation of benzoyl chloride derivatives. While direct evidence for this compound is limited, analogous methods for nitro-substituted benzoyl chlorides (e.g., using thionyl chloride or oxalyl chloride as chlorinating agents) can be adapted. For example, thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at 50°C for 1–12 hours yields chlorinated products efficiently . Adjusting reaction time and temperature may optimize nitroso group incorporation. Purification via distillation or recrystallization (e.g., using ligroin or hexane) is critical to isolate the product .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer: Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a respirator in well-ventilated areas. Avoid skin/eye contact and inhalation of vapors. In case of exposure, rinse affected areas with water immediately and seek medical attention . Store the compound in a cool, dry place (<6°C) under inert gas (e.g., N₂) to prevent decomposition .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. For example, IR peaks at ~1680–1720 cm⁻¹ confirm the carbonyl (C=O) group, while nitroso (N=O) stretches appear near 1500–1600 cm⁻¹. Mass spectrometry (MS) can validate molecular weight, and X-ray crystallography (if crystalline) provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields during nitrosation of benzoyl chloride derivatives?

  • Methodological Answer: Contradictions in yields often arise from solvent polarity, temperature, or competing side reactions. For instance, polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis. Systematic optimization (e.g., using Design of Experiments, DoE) can identify critical parameters. Evidence from similar compounds shows that lower temperatures (0–20°C) reduce decomposition, while extended reaction times (>4 hours) improve conversion .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer: Stability is sensitive to moisture, light, and temperature. Accelerated stability studies (e.g., stress testing at 40°C/75% RH) can quantify degradation pathways. For example, hydrolysis may form 4-nitrosobenzoic acid, detectable via HPLC or TLC. Stabilizers like desiccants (e.g., molecular sieves) or antioxidants (e.g., BHT) may extend shelf life .

Q. How do electronic effects of substituents impact the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer: The nitroso group (-NO) is electron-withdrawing, activating the carbonyl toward nucleophilic attack. Comparative studies with nitro (-NO₂) or chloro (-Cl) derivatives (e.g., 4-chloro-2-nitrobenzoyl chloride) reveal faster reaction kinetics with amines or alcohols. DFT calculations can model charge distribution and predict regioselectivity in complex reactions .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across literature sources?

  • Methodological Answer: Variations may stem from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization from different solvents (e.g., ethanol vs. hexane) can produce distinct crystal habits. Cross-validate purity via elemental analysis or DSC. For example, impurities >2% can depress melting points by 5–10°C .

Notes on Evidence Limitations

  • Direct data on this compound is sparse in the provided evidence; answers extrapolate from structurally related compounds (e.g., nitrobenzoyl chlorides).
  • Safety protocols and spectroscopic methods are universally applicable to acyl chlorides but require validation for nitroso-specific reactivity.

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